![molecular formula C23H19N5O3S B2594817 2-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031619-54-1](/img/structure/B2594817.png)
2-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidinone class, a bicyclic heterocyclic scaffold with a fused pyrrole-pyrimidine system. The core structure is modified at two critical positions:
- Position 7: A phenyl group enhances aromatic stacking interactions and influences lipophilicity.
- Position 2: A thioether-linked 1,2,4-oxadiazole moiety substituted with a 2-ethoxyphenyl group.
Alkylation of a pyrrolo[3,2-d]pyrimidinone precursor.
Thioether formation via nucleophilic substitution or coupling reactions.
Oxadiazole ring construction using nitrile or amidoxime intermediates.
Propriétés
IUPAC Name |
2-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-2-30-17-11-7-6-10-15(17)21-25-18(31-28-21)13-32-23-26-19-16(14-8-4-3-5-9-14)12-24-20(19)22(29)27-23/h3-12,24H,2,13H2,1H3,(H,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLXGGXERXJXFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3)NC=C4C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine in the presence of a base.
Attachment of the 2-ethoxyphenyl group:
Synthesis of the pyrrolo[3,2-d]pyrimidine core: This core structure can be synthesized via a cyclization reaction involving a suitable precursor, such as an aminopyrimidine derivative.
Thioether formation: The final step involves the formation of the thioether linkage between the oxadiazole and pyrrolo[3,2-d]pyrimidine moieties, typically through a nucleophilic substitution reaction with a thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening or modification.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the pyrrolo[3,
Activité Biologique
The compound 2-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex heterocyclic structure that incorporates multiple bioactive moieties. This compound is of particular interest in medicinal chemistry due to its potential applications in anticancer and antimicrobial therapies.
Structural Overview
The molecular formula of this compound is , and it features:
- An oxadiazole ring, known for its diverse biological activities.
- A pyrrolo[3,2-d]pyrimidine core, which has been linked to various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazoles have shown significant antiproliferative effects against various cancer cell lines:
The compound's ability to induce apoptosis and inhibit growth factors such as EGFR and VEGF suggests that it may serve as a lead compound for further development in cancer therapy.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been documented. For example, synthesized compounds demonstrated better activity against gram-positive bacteria compared to gram-negative strains.
Activity Type | Tested Organisms | Results |
---|---|---|
Antibacterial | Bacillus cereus | Effective |
Antifungal | Various fungal species | Moderate activity |
Cytotoxicity | HCT116, MCF7 | Moderate to good activity |
The presence of the oxadiazole ring enhances lipophilicity, facilitating cellular uptake and increasing bioactivity against microbial targets .
The mechanism by which this compound exhibits its biological effects is likely multifaceted:
- Inhibition of Enzymes : The oxadiazole moiety has been shown to inhibit key enzymes involved in DNA synthesis and repair, such as thymidylate synthase (TS) .
- Receptor Interaction : The compound may interact with various receptors or enzymes, modulating their activity and leading to downstream effects that promote apoptosis in cancer cells or inhibit microbial growth .
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies using the NCI-60 cell line panel revealed that certain derivatives exhibited superior cytotoxicity compared to traditional chemotherapeutic agents like 5-Fluorouracil (5-FU) .
- Antimicrobial Efficacy : A series of novel compounds derived from oxadiazoles were evaluated for their antimicrobial properties using disc diffusion methods, showing promising results against specific bacterial strains .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and synthetic strategies.
Core Scaffold Variations
Compound 56 () : 6-Benzoyl-3-ethyl-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Key Differences :
- Position 2 : A thioxo (C=S) group replaces the thioether-oxadiazole chain.
- Position 6 : Benzoyl substituent instead of phenyl at position 5.
Compound 58 () : 6-Benzoyl-3-ethyl-2-methoxy-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Key Differences :
- Position 2 : Methoxy group (C-O-CH₃) replaces thioether-oxadiazole.
- Impact : The methoxy group improves aqueous solubility but diminishes lipophilicity, which may affect membrane permeability .
Heterocyclic Fusion and Substituent Complexity
Compound 6 () : 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one
- Key Differences :
- Core Structure : A tricyclic pyrrolo-thiazolo-pyrimidine fused with triazolo-thiadiazine.
- Substituents : 4-Methoxyphenyl and phenyl groups at positions 5 and 3/6.
- However, increased molecular weight may reduce bioavailability .
Compound 8 () : 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- Key Differences :
- Position 6 : Triazole-thiol substituent instead of oxadiazole.
Substituent Effects on Physicochemical Properties
*Estimated based on structural analogs and substituent contributions.
Spectroscopic and Structural Insights
- NMR Analysis (): Comparative NMR studies of pyrrolo-pyrimidinone derivatives reveal that substituents at positions 2 and 7 significantly alter chemical shifts in regions corresponding to the fused pyrrole ring (δ 7.5–8.5 ppm) and pyrimidinone carbonyl (δ 160–170 ppm). The target compound’s ethoxyphenyl-oxadiazole group is expected to downfield-shift protons adjacent to the thioether linkage .
- IR Data () : The oxadiazole ring in the target compound would exhibit characteristic C=N stretches at ~1600 cm⁻¹, distinguishing it from thioxo (C=S, ~1250 cm⁻¹) or methoxy (C-O, ~1100 cm⁻¹) analogs .
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?
The compound can be synthesized via multi-step organic reactions, including:
- Oxadiazole ring formation : Cyclization of a thioamide intermediate with a nitrile derivative under acidic conditions .
- Pyrrolo-pyrimidine core construction : Condensation of aminopyrrole derivatives with carbonyl-containing reagents, followed by cyclization .
- Thioether linkage : Coupling the oxadiazole and pyrrolo-pyrimidine moieties using a mercapto-methyl intermediate under basic conditions (e.g., NaH/DMF) . Optimization : Use protecting groups (e.g., Boc for amines) to prevent side reactions. Monitor reaction progress via TLC or HPLC, and optimize temperatures (typically 80–120°C) and solvents (DMF, THF) based on intermediate stability .
Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy :
- NMR : 1H/13C NMR to verify substituent positions (e.g., ethoxyphenyl, thioether linkage) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s potential biological activity?
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like phosphodiesterases or kinases, based on structural analogs .
- In vitro assays :
- Enzyme inhibition : Test activity against purified targets (e.g., PDE5) using fluorescence-based assays .
- Cell-based assays : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) and compare to controls .
- Dose-response studies : Establish IC50 values with triplicate replicates to ensure reproducibility .
Q. What strategies can resolve contradictions in activity data across different experimental models?
- Orthogonal assays : Validate enzyme inhibition results with a secondary method (e.g., SPR for binding affinity vs. fluorescence assays) .
- Metabolic stability testing : Perform liver microsome assays to determine if rapid metabolism in certain models reduces observed activity .
- Structural analogs : Synthesize derivatives (e.g., replacing the ethoxy group with methoxy) to isolate structure-activity relationships (SAR) .
Q. How can the compound’s metabolic stability and pharmacokinetic (PK) properties be assessed?
- In vitro ADME :
- Microsomal stability : Incubate with human liver microsomes (HLMs) and quantify parent compound loss via LC-MS .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
Q. What computational methods support the rational design of derivatives with improved selectivity?
- Molecular dynamics (MD) simulations : Model ligand-receptor interactions over time to identify unstable binding motifs .
- QSAR modeling : Train models on activity data from analogs to predict substituent effects on potency .
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable solubility and low CYP inhibition .
Methodological Challenges
Q. How can researchers address low yields during the final coupling step of the synthesis?
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2) for Suzuki-Miyaura couplings or Ullmann reactions .
- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene or dioxane to reduce side reactions .
- Microwave-assisted synthesis : Apply controlled heating (100–150°C) to accelerate slow steps and improve yield .
Q. What experimental controls are essential when interpreting biological activity data?
- Positive controls : Use known inhibitors (e.g., sildenafil for PDE5 assays) to validate assay conditions .
- Vehicle controls : Include DMSO or ethanol at the same concentration as test compounds to rule out solvent effects .
- Blind quantification : Perform activity scoring by multiple independent researchers to minimize bias .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.